[1,4]Thiazepino[4,5-a]benzimidazole
Description
Properties
CAS No. |
653-74-7 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
[1,4]thiazepino[4,5-a]benzimidazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11-5-7-14-8-6-13(10)11/h1-8H |
InChI Key |
WETALTCVYZBJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CSC=C3 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Thiazepino 4,5 a Benzimidazole and Its Derivatives
Classical Approaches to Thiazepine Ring Formation
The formation of a seven-membered thiazepine ring is a key step in the synthesis of the target scaffold. Classical approaches to thiazepine synthesis often involve the reaction of bifunctional starting materials. For instance, the condensation of a compound containing both an amine and a thiol functionality with a suitable dielectrophile can lead to the formation of the thiazepine ring.
A notable strategy involves the base-induced formal [4+3] annulation reaction. This approach utilizes in situ-formed aza-o-quinone methides and pyridinium (B92312) 1,4-zwitterionic thiolates to construct benzo[e] nih.govnih.govthiazepine derivatives. While not directly applied to the target molecule, this method highlights a modern approach to forming the thiazepine ring system.
Strategies for Benzimidazole (B57391) Ring Construction
The benzimidazole core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. A widely used and classical approach is the condensation of an o-phenylenediamine (B120857) with an aldehyde. This reaction can be catalyzed by a variety of reagents, including acid catalysts and, more recently, various nanomaterials which offer advantages such as high yields, mild reaction conditions, and catalyst recyclability. nih.gov
Another common strategy involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can be achieved in the presence of a base like potassium carbonate. This method provides a direct route to the benzimidazole ring system through a carbon-nitrogen cross-coupling reaction.
Convergent and Divergent Synthetic Routes to Fused Thiazepino-benzimidazoles
The assembly of the fused nih.govnih.govThiazepino[4,5-a]benzimidazole system can be envisioned through both convergent and divergent synthetic strategies.
Multi-step Synthesis Protocols
A plausible multi-step convergent approach would involve the separate synthesis of a functionalized benzimidazole precursor and a thiazepine synthon, followed by their coupling and a final cyclization step. For example, a 2-chloromethylbenzimidazole could be reacted with a suitable aminothiol, followed by an intramolecular cyclization to form the thiazepine ring fused to the benzimidazole core.
Alternatively, a divergent strategy could commence from a common intermediate that is elaborated to introduce the functionalities required for the sequential formation of the benzimidazole and then the thiazepine ring, or vice versa.
Cascade and Tandem Reaction Sequences
Cascade or tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A hypothetical cascade reaction for the synthesis of nih.govnih.govThiazepino[4,5-a]benzimidazole could involve the reaction of a suitably substituted o-phenylenediamine with a reagent that contains both the functionalities required for the formation of the benzimidazole ring and the subsequent annulation of the thiazepine ring. For instance, a reaction between an o-phenylenediamine and a dicarbonyl compound containing a sulfur atom at an appropriate position could potentially lead to the fused system in a one-pot process.
Mechanistic Investigations of Key Annulation Reactions
The formation of the fused ring system relies on key annulation reactions, the mechanisms of which are crucial for optimizing reaction conditions and predicting outcomes. Annulation onto the benzimidazole core is a widely reported strategy for synthesizing ring-fused benzimidazoles. nih.gov These reactions can proceed through various mechanisms, including base-mediated cyclizations of 2-haloalkylbenzimidazoles, where deprotonation of the N-1 position of the benzimidazole initiates the cyclization. nih.gov
Another important mechanistic consideration is the use of transition metal catalysis, particularly with copper(I) iodide, for annulation reactions onto the N-1 position of the benzimidazole. nih.gov These reactions often involve oxidative dehydrogenative coupling or reductive cyclization pathways. nih.gov For example, a Pd-catalyzed reductive cyclization has been used to create benzimidazole-fused thiazocine scaffolds, and a similar approach could potentially be adapted for the synthesis of the seven-membered thiazepine ring. nih.gov
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To improve the efficiency and selectivity of the synthesis of nih.govnih.govThiazepino[4,5-a]benzimidazole, advanced synthetic techniques can be employed. The use of nanomaterial catalysts in the synthesis of the benzimidazole ring is a prime example, offering benefits like high efficiency and catalyst recyclability. nih.gov
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling the synthesis of complex molecules in shorter timeframes compared to conventional heating methods. While specific examples of microwave-assisted synthesis for the nih.govnih.govThiazepino[4,5-a]benzimidazole core are not extensively documented, the principles can be extrapolated from the synthesis of related fused benzimidazole derivatives.
The optimization of microwave-assisted synthesis typically involves screening various parameters, including temperature, reaction time, solvent, and the presence of a catalyst. For the construction of thiazepine-fused benzimidazoles, a potential microwave-assisted approach would involve the cyclocondensation of a suitably functionalized benzimidazole precursor with a synthon that provides the three-carbon and one-sulfur unit required for the thiazepine ring.
A plausible synthetic route could involve the reaction of a 2-aminobenzimidazole (B67599) derivative with a bifunctional reagent such as a mercapto-halo-acid or a related derivative under microwave irradiation. The optimization of such a reaction would involve a systematic variation of reaction conditions to maximize the yield of the desired nih.govnih.govThiazepino[4,5-a]benzimidazole derivative.
Table 1: Hypothetical Microwave-Assisted Synthesis Optimization for a nih.govnih.govThiazepino[4,5-a]benzimidazole Derivative
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | None | 120 | 30 | Low |
| 2 | DMF | K₂CO₃ | 150 | 20 | Moderate |
| 3 | NMP | Cs₂CO₃ | 180 | 15 | High |
| 4 | Acetic Acid | None | 160 | 25 | Moderate |
This table is a hypothetical representation of an optimization study and is intended to illustrate the process. Actual results would depend on the specific reactants and conditions.
Catalytic Transformations for Ring Closure
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecular architectures. The ring closure to form the seven-membered thiazepine ring in the nih.govnih.govThiazepino[4,5-a]benzimidazole system can be facilitated by various catalytic methods.
One potential strategy involves an intramolecular cyclization of a pre-functionalized benzimidazole derivative. For instance, a 2-thio-substituted benzimidazole bearing a suitable leaving group on a side chain attached to the N1 position could undergo an intramolecular nucleophilic substitution to form the thiazepine ring. Transition metal catalysts, such as palladium or copper complexes, are often employed to facilitate such C-S or C-N bond-forming reactions.
A related approach has been demonstrated in the synthesis of dihydrobenzo[b]pyrimido[4,5-e] nih.govnih.govthiazepines. In this synthesis, the initial heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with o-aminothiophenol is followed by treatment with various secondary amines. This suggests that a similar strategy, perhaps involving a pre-formed benzimidazole with a suitable side chain, could be amenable to catalytic ring closure.
Table 2: Potential Catalytic Systems for nih.govnih.govThiazepino[4,5-a]benzimidazole Ring Closure
| Catalyst System | Reaction Type | Potential Substrate |
| Pd(OAc)₂ / Ligand | Intramolecular Buchwald-Hartwig amination | N-(2-halophenyl)-2-(mercaptomethyl)-1H-benzimidazole |
| CuI / Base | Intramolecular Ullmann condensation | 2-(2-bromobenzylthio)-1H-benzimidazole |
| Lewis Acid (e.g., Sc(OTf)₃) | Intramolecular Friedel-Crafts type reaction | N-aryl-2-(carboxymethylthio)-1H-benzimidazole |
Regioselective and Stereoselective Synthesis Considerations
The synthesis of substituted nih.govnih.govThiazepino[4,5-a]benzimidazole derivatives introduces the challenges of regioselectivity and stereoselectivity. Regioselectivity becomes crucial when unsymmetrically substituted benzimidazole or thiazepine precursors are used, as this can lead to the formation of constitutional isomers.
For example, in the cyclocondensation of a substituted 2-aminobenzimidazole with an unsymmetrical mercapto-dicarboxylic acid derivative, the direction of cyclization will determine the final substitution pattern on the thiazepine ring. The choice of reaction conditions, including the catalyst and solvent, can influence the regiochemical outcome of such reactions.
Stereoselectivity is a key consideration when chiral centers are present in the target molecule. The seven-membered thiazepine ring is conformationally flexible and can exist as a mixture of enantiomers or diastereomers if a stereocenter is introduced. The development of stereoselective synthetic methods is therefore essential for obtaining enantiomerically pure compounds, which is often a requirement for biological applications.
An analogous case can be seen in the stereo- and regioselective synthesis of chiral 1,4-oxazepanes, where the stereochemistry of a substituent on the starting material directs the stereochemical outcome of the cyclization reaction. A similar approach could be envisioned for the synthesis of chiral nih.govnih.govThiazepino[4,5-a]benzimidazoles, where a chiral auxiliary or a stereochemically defined precursor is used to control the formation of a specific stereoisomer.
Structural Elucidation and Characterization Of 1 2 Thiazepino 4,5 a Benzimidazole
Spectroscopic Analytical Techniques for Structural Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be utilized to confirm the identity and purity of nih.govnih.govThiazepino[4,5-a]benzimidazole.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton NMR would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. For a hypothetical structure of nih.govnih.govThiazepino[4,5-a]benzimidazole, one would expect to see distinct signals for the aromatic protons of the benzimidazole (B57391) moiety and the aliphatic protons of the thiazepine ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) protons of the thiazepine ring would be found in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in nih.govnih.govThiazepino[4,5-a]benzimidazole would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. For instance, the aromatic carbons of the benzimidazole ring would resonate at lower field (typically 110-150 ppm), while the sp³-hybridized carbons of the thiazepine ring would appear at higher field. For analogous compounds like N-(substituted)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govarabjchem.orgimidazo[2,1-c] nih.govnih.govoxazepin-5-amines, the carbon signals for the benzimidazole part and the seven-membered ring are well-defined. mdpi.com
A summary of expected ¹H and ¹³C NMR data, based on general knowledge of similar heterocyclic systems, is presented below.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Benzimidazole C (quaternary) | - | 130 - 150 |
| Thiazepine CH₂ | 2.5 - 4.5 | 30 - 60 |
| Imidazole (B134444) C2 | - | ~150 |
Note: The actual chemical shifts can be influenced by substituents and solvent effects.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of nih.govnih.govThiazepino[4,5-a]benzimidazole would be expected to show characteristic absorption bands. For benzimidazole derivatives, typical IR spectra show characteristic bands for N-H stretching (if present), C=N stretching, and aromatic C-H and C=C stretching. nih.govresearchgate.net The C-S stretching vibration of the thiazepine ring would also be expected, although it can sometimes be weak and difficult to assign definitively.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkyl C-H Stretch | 2850 - 3000 |
| C=N Stretch (Imidazole) | 1610 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For nih.govnih.govThiazepino[4,5-a]benzimidazole, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. For example, in the characterization of related benzimidazole derivatives, HRMS is routinely used to confirm the calculated molecular formula. nih.govnih.gov
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic techniques provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a single crystal of sufficient quality.
A successful single-crystal X-ray diffraction analysis of nih.govnih.govThiazepino[4,5-a]benzimidazole would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the fusion of the benzimidazole and thiazepine rings and reveal the precise geometry of the molecule. Furthermore, it would elucidate the conformation of the seven-membered thiazepine ring, which can adopt various conformations such as a chair, boat, or twist-boat form. In studies of similar fused benzimidazole systems, X-ray crystallography has been instrumental in unambiguously confirming the molecular structure and stereochemistry. mdpi.com
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This provides insight into the intermolecular forces that govern the solid-state packing, such as hydrogen bonds, π-π stacking interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the material's physical properties, including its melting point, solubility, and polymorphism. For many benzimidazole derivatives, these intermolecular interactions play a significant role in their crystal packing. rsc.org
Vibrational Spectroscopy Studies of mdpi.comscielo.brThiazepino[4,5-a]benzimidazole Remain an Unexplored Area of Research
A thorough review of scientific literature reveals a significant gap in the characterization of the chemical compound mdpi.comscielo.brThiazepino[4,5-a]benzimidazole. Specifically, there is no publicly available research detailing the vibrational spectroscopy of this particular heterocyclic system. While studies on various benzimidazole derivatives and related fused systems have been conducted, the specific vibrational modes (Infrared and Raman) for the title compound have not been reported.
Vibrational spectroscopy, a crucial analytical technique, provides a molecular fingerprint by identifying the characteristic stretching and bending of chemical bonds within a molecule. This information is fundamental for structural elucidation and confirmation of newly synthesized compounds. The absence of such data for mdpi.comscielo.brThiazepino[4,5-a]benzimidazole means that a key aspect of its chemical identity is yet to be determined.
Research into the spectroscopic properties of related benzimidazole-containing structures does exist. For instance, studies on benzimidazole itself and its simpler derivatives have established the characteristic vibrational frequencies for the C=N, C-N, N-H, and aromatic C-H and C=C bonds within the benzimidazole core. researchgate.netmdpi.com Additionally, research on other fused benzimidazole heterocycles, such as those containing oxazepine or thiazine (B8601807) rings, provides insights into how the fusion of additional rings can influence the vibrational environment of the parent benzimidazole moiety. mdpi.commdpi.comresearchgate.net
However, the unique seven-membered thiazepine ring fused to the benzimidazole core in mdpi.comscielo.brThiazepino[4,5-a]benzimidazole would introduce specific vibrational modes, such as C-S and C-N-C stretching and bending, that would be characteristic of this particular structure. Without experimental data (FT-IR and Raman spectra) or theoretical calculations (such as Density Functional Theory modeling), a definitive assignment of these vibrational frequencies is not possible.
The synthesis and characterization of novel heterocyclic compounds are an ongoing effort in medicinal and materials chemistry. scielo.brekb.egresearchgate.net Future research endeavors may focus on the synthesis of mdpi.comscielo.brThiazepino[4,5-a]benzimidazole, at which point its full spectroscopic characterization, including detailed vibrational analysis, would be a critical step. Such a study would involve recording the FT-IR and Raman spectra and likely employing computational methods to assign the observed vibrational bands to specific molecular motions. nih.gov
Until such research is published, the vibrational spectroscopic profile of mdpi.comscielo.brThiazepino[4,5-a]benzimidazole remains an open question for the scientific community.
Computational and Theoretical Investigations Of 1 2 Thiazepino 4,5 a Benzimidazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and ground state properties of molecules. For derivatives of benzimidazole (B57391), DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been successfully used to determine optimized molecular geometries. nih.gov Studies on structurally similar benzimidazole-fused oxazepines have shown a good correlation between calculated and experimental bond lengths and angles, with root mean square deviations (RMSD) in the range of 0.009–0.018 Å and 0.4–0.7°, respectively. nih.gov It is anticipated that DFT calculations for nih.govresearchgate.netThiazepino[4,5-a]benzimidazole would similarly yield reliable predictions of its geometric parameters.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides information on charge distribution across the molecule. In related benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring and the heteroatom in the fused ring (e.g., oxygen in oxazepines) are typically the most electronegative centers. nih.gov For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, the sulfur and nitrogen atoms are expected to be the primary sites of negative charge density.
Table 1: Predicted Ground State Properties of nih.govresearchgate.netThiazepino[4,5-a]benzimidazole based on Analogous Compounds
| Property | Predicted Value/Characteristic | Method of Prediction |
| Point Group Symmetry | C1 | Based on the lack of high symmetry elements |
| Dipole Moment (µ) | Moderate to High | Due to the presence of electronegative N and S atoms |
| Energy of Formation (ΔHf) | Negative | Indicating a thermodynamically stable compound |
Note: The values in this table are predictions based on general principles and data from related benzimidazole derivatives. Specific values would require dedicated DFT calculations for nih.govresearchgate.netThiazepino[4,5-a]benzimidazole.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative electrostatic potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For benzimidazole derivatives, the MEP maps consistently show negative potential localized around the nitrogen atoms of the benzimidazole ring. nih.govorientjchem.org In the case of nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, it is predicted that the most negative regions will be concentrated around the nitrogen atom of the imidazole moiety and the sulfur atom of the thiazepine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the benzimidazole ring and the methylene (B1212753) groups of the thiazepine ring are expected to exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
In studies of benzimidazole derivatives, the HOMO is often distributed over the benzimidazole ring system, while the LUMO can be localized on either the benzimidazole or a substituent. researchgate.netresearchgate.net For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, the HOMO is expected to be located primarily on the electron-rich benzimidazole and sulfur moieties. The LUMO is likely to be distributed across the fused ring system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties of nih.govresearchgate.netThiazepino[4,5-a]benzimidazole
| Parameter | Predicted Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity |
Note: The characteristics in this table are qualitative predictions. Precise energy values would require specific TD-DFT calculations.
Conformational Analysis and Energy Landscapes
For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, a comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the rotatable bonds. This would identify the global minimum energy conformation and the energy barriers between different conformers. The flexibility of the thiazepine ring is a key feature, and understanding its preferred conformations is crucial for predicting how the molecule might interact with biological targets. An X-ray crystallographic study of a related isomer, 2,3,4,5-tetrahydro-1,3-thiazepino[3,2-a] nih.govscielo.org.zabenzimidazole, revealed a bent thiazepine ring, suggesting that the fused ring system introduces significant conformational constraints. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, offering insights that are complementary to static quantum chemical calculations. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and stability of different conformations in various environments (e.g., in a solvent or interacting with a protein).
For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, MD simulations would be valuable for:
Conformational Sampling: To explore the accessible conformations of the flexible thiazepine ring and identify the most populated conformational states.
Stability Analysis: To assess the stability of the fused ring system and its various conformers over time.
Solvent Effects: To understand how the presence of a solvent influences the conformational preferences of the molecule.
In studies of other benzimidazole derivatives, MD simulations have been used to predict the stability of ligand-protein complexes and to understand the key interactions that govern binding. erciyes.edu.trnih.gov
Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgnih.gov For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, theoretical NMR spectra would help in assigning the signals in experimentally obtained spectra and in confirming the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn determined by the molecule's conformation and charge distribution.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. scielo.org.zaresearchgate.net The calculated IR spectrum of nih.govresearchgate.netThiazepino[4,5-a]benzimidazole would show characteristic bands for the C=N stretching of the imidazole ring, C-S stretching of the thiazepine ring, and various C-H bending and stretching modes. These predictions can be compared with experimental IR data to confirm the presence of specific functional groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculated λmax values correspond to the electronic transitions between molecular orbitals. For nih.govresearchgate.netThiazepino[4,5-a]benzimidazole, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the benzimidazole ring system.
Table 3: Predicted Spectroscopic Data for nih.govresearchgate.netThiazepino[4,5-a]benzimidazole
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons of the benzimidazole ring in the downfield region (7-8 ppm). Aliphatic protons of the thiazepine ring in the upfield region. |
| ¹³C NMR | Aromatic carbons of the benzimidazole ring in the downfield region (110-150 ppm). Aliphatic carbons of the thiazepine ring in the upfield region. |
| IR | Characteristic C=N stretching (around 1620-1650 cm⁻¹), C-S stretching, and aromatic C-H stretching vibrations. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the conjugated benzimidazole system. |
Note: The spectral data in this table are general predictions. Actual values will depend on the solvent and the specific experimental conditions.
Computational Approaches to Reactivity Prediction
Due to the lack of specific studies on nih.govnih.govThiazepino[4,5-a]benzimidazole, there are no detailed research findings or data tables to present for this section. Such an analysis would typically involve quantum chemical calculations to determine various reactivity descriptors.
To illustrate the type of information that would be included had the research been available, computational studies on analogous benzimidazole derivatives generally report on:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. For example, studies on some 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown energy gaps ranging from 3.86 eV to 4.24 eV, indicating varying levels of reactivity based on substituents. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This provides a visual guide to where the molecule is most likely to interact with other chemical species. For instance, in the fungicide benomyl, a benzimidazole derivative, the negative potential is localized over the carbonyl groups, indicating them as sites for electrophilic attack.
Fukui Functions: These are used to determine the local reactivity of different atomic sites within a molecule, predicting the most likely locations for nucleophilic, electrophilic, and radical attacks.
Without dedicated computational studies on nih.govnih.govThiazepino[4,5-a]benzimidazole, any attempt to present data tables or detailed findings for these reactivity predictors would be speculative and would not meet the required standards of scientific accuracy.
Biological Evaluation and Mechanistic Insights in Vitro
Antiviral Activity Assessment
In Vitro Efficacy Against Foot-and-Mouth Disease Virus (FMDV)
Research has demonstrated that 1,2,4,5-tetrahydro- nih.govscience.govthiazepino[4,5-a]benzimidazole effectively inhibits the replication of FMDV in cell culture systems. nih.govfao.org This inhibitory effect has been quantified through the reduction of the virus's cytopathic effect (CPE) in infected cells. fao.org The compound's ability to hamper the RNA replication of the virus is a key aspect of its antiviral activity. nih.gov Studies have shown that the molecule retains its antiviral efficacy even when added up to two hours after the initial viral inoculation in a single replication cycle experiment, indicating its interference with a post-entry stage of the viral life cycle. vetvaccnet.ac.uk
The antiviral activity of the compound is dose-dependent, with higher concentrations leading to greater inhibition of viral RNA. fao.org The following table summarizes the effective concentrations (EC₅₀ and EC₉₀) of the compound against various FMDV strains, illustrating its potency in reducing viral replication.
Table 1: In Vitro Antiviral Activity of nih.govscience.govThiazepino[4,5-a]benzimidazole against FMDV Strains
| Virus Strain | EC₅₀ (µM) | EC₉₀ (µM) |
|---|---|---|
| FMDV O1/MAN/TUR/69 | 15.6 ± 8.6 | 44.2 ± 14.3 |
| FMDV A22/IRQ/24/64 | 18.4 ± 8.2 | 41.1 ± 4.3 |
| FMDV A/IRN/11/96 | 8.0 ± 1.5 | 28.5 ± 16.7 |
| FMDV C1/Noville/SWI/65 | 39.7 ± 27.8 | 58.8 ± 32.9 |
| FMDV Asia1/Shamir/ISR/89 | 51.4 ± 27.1 | 83.8 ± 39.6 |
| FMDV Asia1/CAM/9/80 | 26.6 ± 5.8 | 51.2 ± 11.6 |
Data sourced from a study on the reduction of CPE in SK-6 cells. fao.org
A significant finding is the compound's broad activity against Eurasian FMDV serotypes. nih.gov It has been shown to inhibit the replication of reference strains belonging to serotypes O, A, C, and Asia 1. fao.orgvetvaccnet.ac.uk However, the compound's efficacy is not universal across all FMDV serotypes. It does not exhibit inhibitory activity against the South African Territories (SAT) serotypes (SAT1, SAT2, SAT3). nih.govfao.orgvetvaccnet.ac.uk Furthermore, the compound was found to be inactive against a related picornavirus, the swine vesicular disease virus (SVDV), highlighting its specific antiviral profile. nih.govfao.orgvetvaccnet.ac.uk
Table 2: Serotype Specificity of nih.govscience.govThiazepino[4,5-a]benzimidazole
| FMDV Serotype | Antiviral Activity |
|---|---|
| O | Active |
| A | Active |
| C | Active |
| Asia 1 | Active |
| SAT 1 | Inactive (>100 µM) |
| SAT 2 | Inactive (>100 µM) |
| SAT 3 | Inactive (>100 µM) |
Data based on in vitro studies. fao.orgvetvaccnet.ac.uk
Studies involving the progressive selection of resistant FMDV strains in the presence of the compound have provided insights into potential resistance mechanisms. nih.gov The genetic characterization of these resistant viruses points towards the non-structural 2C protein as the likely target of the compound. nih.govvetvaccnet.ac.uk This suggests that mutations within the gene encoding the 2C protein could confer resistance to the antiviral effects of nih.govscience.govThiazepino[4,5-a]benzimidazole.
Target Identification and Molecular Mechanism of Antiviral Action
The primary molecular target of nih.govscience.govThiazepino[4,5-a]benzimidazole is presumed to be the non-structural protein 2C of FMDV. nih.govvetvaccnet.ac.uk The 2C protein is a highly conserved protein among picornaviruses and is known to be essential for viral genome replication. nih.gov It possesses helicase and ATPase activity, which are crucial for unwinding the viral RNA during replication. nih.gov The genetic analysis of FMDV strains that have developed resistance to the compound supports the hypothesis that the molecule interacts with the 2C protein. nih.govvetvaccnet.ac.uk This interaction is thought to disrupt the protein's function, thereby hampering the replication of the viral RNA. nih.gov
Impact on Specific Stages of the Viral Life Cycle (e.g., RNA Replication)
Research into the antiviral mechanism of nih.govnih.govThiazepino[4,5-a]benzimidazole derivatives has demonstrated their ability to interfere with crucial stages of the viral life cycle, specifically RNA replication. A study focusing on the compound 1,2,4,5-tetrahydro- nih.govnih.govthiazepino[4,5-a]benzimidazole identified it as an inhibitor of foot-and-mouth disease virus (FMDV) replication. nih.gov The antiviral activity was maintained even when the compound was added up to two hours after viral inoculation in a single replication cycle experiment. nih.gov This suggests that the molecule acts on an intracellular stage of viral replication rather than inhibiting entry.
Further investigation into the mechanism of action involved the genetic characterization of FMDV strains that developed resistance to the compound. nih.gov These studies pointed to the non-structural 2C protein of FMDV as the likely target of the molecule. nih.gov The 2C protein is an NTPase and helicase essential for viral RNA replication, and its inhibition is a known strategy for disrupting the life cycle of picornaviruses. Similarly, other benzimidazole-based compounds have been shown to act as allosteric inhibitors of the RNA-dependent RNA polymerase of the hepatitis C virus, another RNA virus, by blocking the enzyme's activity before the elongation step. nih.gov
Evaluation against Related Picornaviruses (e.g., Swine Vesicular Disease Virus)
The antiviral spectrum of 1,2,4,5-tetrahydro- nih.govnih.govthiazepino[4,5-a]benzimidazole was evaluated against various picornaviruses. The compound was effective against Eurasian serotypes of FMDV, including O, A, C, and Asia1. nih.govfao.org However, it did not show inhibitory activity against FMDV serotypes from the South African Territories (SAT). nih.govfao.org
Crucially, the compound was also tested against Swine Vesicular Disease Virus (SVDV), a related picornavirus that causes a clinically indistinguishable disease in pigs from FMD. nih.govwoah.orgmerckvetmanual.com The in vitro tests revealed that 1,2,4,5-tetrahydro- nih.govnih.govthiazepino[4,5-a]benzimidazole was not effective against SVDV, with an EC₅₀ value greater than 100 µM. fao.org This indicates a degree of specificity in its antiviral action, even among closely related viruses within the Picornaviridae family.
| Virus Strain | EC₅₀ (µM) | EC₉₀ (µM) |
| FMDV O1/MAN/TUR/69 | 15.6 ± 8.6 | 44.2 ± 14.3 |
| FMDV A22/IRQ/24/64 | 18.4 ± 8.2 | 41.1 ± 4.3 |
| FMDV A/IRN/11/96 | 8.0 ± 1.5 | 28.5 ± 16.7 |
| FMDV C1/Noville/SWI/65 | 39.7 ± 27.8 | 58.8 ± 32.9 |
| FMDV Asia1/Shamir/ISR/89 | 51.4 ± 27.1 | 83.8 ± 39.6 |
| FMDV Asia1/CAM/9/80 | 26.6 ± 5.8 | 51.2 ± 11.6 |
| FMDV SAT1/ZIM/25/89 | >100 | >100 |
| FMDV SAT2/ZIM/3/97 | >100 | >100 |
| FMDV SAT3/ZIM/4/99 | >100 | >100 |
| SVDV UKG/27/72 | >100 | >100 |
Data sourced from De Vleeschauwer et al., 2014. fao.org
Antimicrobial Activity Studies (In Vitro)
While the primary focus of many studies on this scaffold has been antiviral, the broader antimicrobial potential of benzimidazole-containing compounds, including those with thiazepine rings, has also been investigated.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the broader benzimidazole (B57391) class have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain benzimidazole-triazole hybrids have shown antibacterial activity, with some compounds being more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while others exhibit better activity against Gram-negative bacteria such as Escherichia coli. nih.gov The mechanism of action for some benzimidazole derivatives is thought to involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. ekb.eg Some studies have reported Minimum Inhibitory Concentration (MIC) values for novel benzimidazole derivatives against various strains, with promising candidates showing MICs as low as 3.125 µg/mL against S. aureus and E. coli. nih.gov However, specific data on the antibacterial efficacy of the nih.govnih.govThiazepino[4,5-a]benzimidazole core structure is less detailed in the available literature.
Antifungal Efficacy
The antifungal properties of benzimidazole derivatives are well-documented, and this activity extends to some compounds featuring fused ring systems. tsijournals.comnih.gov For example, novel benzo nih.govmdpi.comimidazo[1,2-d] nih.govnih.govfao.orgtriazine derivatives have shown significant fungicidal activities against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici, with inhibitory rates exceeding 70% for some compounds at a concentration of 50 μg/mL. mdpi.com Other research on thiazole-based pyrimido[4,5-b] nih.govnih.govdiazepines has demonstrated high activity against clinically important fungi such as Cryptococcus neoformans. nih.gov While these examples showcase the antifungal potential of related heterocyclic systems, specific MIC or inhibitory rate data for the precise nih.govnih.govThiazepino[4,5-a]benzimidazole scaffold against a broad panel of fungi are not extensively reported in the reviewed literature.
Antiprotozoal Activity Screening (In Vitro)
Evaluation against Trypanosoma cruzi
The benzimidazole scaffold is a known pharmacophore in the development of agents against parasitic protozoa, including Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Research has been conducted on benzimidazole derivatives as inhibitors of cruzain, a key enzyme in T. cruzi. nih.gov Furthermore, related seven-membered heterocyclic compounds, specifically diaryldiazepines, have been synthesized and tested for their anti-Trypanosoma cruzi activity. nih.gov In these studies, some diaryldiazepine derivatives demonstrated potent activity against the epimastigote form of the Y strain of T. cruzi, with one compound showing an IC₅₀ value of 0.25 µM, which was significantly more active than the reference drug benznidazole. nih.govresearchgate.net These findings suggest that the broader structural class, which includes the thiazepine ring system, holds potential for the development of new trypanocidal agents. However, specific studies focusing solely on the nih.govnih.govThiazepino[4,5-a]benzimidazole nucleus against T. cruzi are not prominently featured in the currently available research.
Evaluation against Trichomonas vaginalis
The search for novel therapeutic agents against Trichomonas vaginalis, the causative agent of the sexually transmitted infection trichomoniasis, has led to the investigation of various heterocyclic compounds. Among these, benzimidazole derivatives have shown promise. nih.gov While direct studies on the unsubstituted " nih.govnih.govThiazepino[4,5-a]benzimidazole" core against T. vaginalis are not extensively detailed in the reviewed literature, the broader class of benzimidazoles is recognized for its potential antiprotozoal properties. nih.gov
Research into 6-nitro-1H-benzimidazole derivatives, for instance, has demonstrated significant trichomonacidal activity. nih.gov These studies highlight the potential of the benzimidazole scaffold as a starting point for the development of new anti-trichomonal drugs. The mechanism of action for some benzimidazole derivatives has been linked to the disruption of metabolic pathways within the parasite. For example, certain derivatives have been shown to affect the expression levels of genes involved in redox balance and glycolysis, which can impact the parasite's morphology, motility, and virulence. nih.gov
One study identified a 1H-benzimidazole derivative, O2N-BZM9, as a potent trichomonacidal agent with an IC50 value of 4.8 μM. nih.gov This underscores the potential for developing effective treatments based on the benzimidazole framework. Although specific data for " nih.govnih.govThiazepino[4,5-a]benzimidazole" is not available, the established activity of related compounds suggests that this fused heterocyclic system could be a valuable area for future investigation in the search for new treatments for trichomoniasis.
Evaluation against Leishmania Species
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue with a need for new and effective treatments. nih.gov The benzimidazole scaffold has been a focus of research for developing novel antileishmanial agents. nih.govnih.gov
In vitro studies have demonstrated the potential of benzimidazole derivatives against Leishmania species. For instance, a series of N-alkyl benzimidazole-based compounds were evaluated for their activity against Leishmania major promastigotes. nih.gov One particular compound, a 3-Cl phenyl substituted benzimidazole (K1), exhibited a notable antileishmanial effect with an IC50 value of 0.6787 µg/mL. nih.gov This activity was comparable to the standard drug, Amphotericin B. nih.govnih.gov Other derivatives in the same series also showed activity, with IC50 values of 8.89 µg/mL (K2), 45.11 µg/mL (K3), and 69.19 µg/mL (K4). nih.gov
Further research involving virtual screening and molecular docking has identified benzimidazole derivatives with potential inhibitory activity against essential parasite enzymes, such as triosephosphate isomerase (LmTIM) and pteridine (B1203161) reductase 1 (PTR1). nih.govmdpi.com One study reported a benzimidazole derivative with an IC50 of 4.04 µM against Leishmania mexicana promastigotes, a value close to that of the reference drug pentamidine (B1679287) (IC50 = 2.23 µM). mdpi.com These findings suggest that the benzimidazole core, and by extension the " nih.govnih.govThiazepino[4,5-a]benzimidazole" system, holds promise for the development of new antileishmanial drugs.
Enzyme Inhibition Profiles (In Vitro)
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. core.ac.uk The inhibition of specific CA isoforms is a key strategy in the treatment of several diseases. Benzimidazole-containing compounds have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov
Studies on benzimidazole-hydrazone derivatives have shown inhibitory activity against hCA IX, a tumor-associated isoform. nih.gov For example, compounds 3d and 3j from one study were identified as having significant inhibitory potential against CA IX. nih.gov Similarly, research on benzimidazo[1,2-c] nih.govnih.govbeilstein-journals.org-thiadiazole-7-sulfonamides has revealed submicromolar inhibitors of isoform IX. core.ac.uk
The inhibitory activity of these compounds is often evaluated against a panel of hCA isoforms to determine their selectivity. For instance, pyrazolobenzothiazine derivatives were tested against hCA I, II, IX, and XII. beilstein-journals.org While some monoalkylated derivatives showed low micromolar inhibition, with one compound exhibiting a Ki value of 72.9 μM against hCA I, dialkylated derivatives were inactive. beilstein-journals.org This highlights the importance of substituent patterns on the inhibitory activity and selectivity of these heterocyclic systems.
| Compound Type | Target Isoform(s) | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-hydrazone derivatives (e.g., 3d, 3j) | hCA IX | Demonstrated significant inhibitory activity. | nih.gov |
| Benzimidazo[1,2-c] nih.govnih.govbeilstein-journals.org-thiadiazole-7-sulfonamides | hCA IX | Identified as submicromolar inhibitors. | core.ac.uk |
| Pyrazolobenzothiazine derivatives (monoalkylated) | hCA I | Showed low micromolar inhibition (Ki = 72.9 μM for one compound). | beilstein-journals.org |
Cholinesterase Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic approach for managing Alzheimer's disease. biointerfaceresearch.com The benzimidazole scaffold has been incorporated into various molecular designs to create potent cholinesterase inhibitors. biointerfaceresearch.comnih.gov
A study on benzimidazole-based thiazole (B1198619) derivatives identified several compounds with good inhibitory potential against both AChE and BuChE. nih.gov The IC50 values for these derivatives ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. nih.gov Notably, two compounds from this series were found to be the most potent inhibitors of both enzymes. nih.gov
Another investigation of previously synthesized benzimidazoles revealed moderate inhibitory activity against both AChE and BuChE, with IC50 values in the range of 1.01-1.19 mM for AChE and 1.1-1.87 mM for BuChE. biointerfaceresearch.com Furthermore, the hybridization of benzothiazine with a thiadiazole ring has yielded potent AChE inhibitors, with two compounds displaying IC50 values of 0.027 µM and 0.025 µM. nih.gov These findings underscore the potential of benzimidazole and related heterocyclic systems in the design of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases.
| Compound Type | Target Enzyme(s) | IC50 Range | Reference |
|---|---|---|---|
| Benzimidazole-based thiazole derivatives | AChE | 0.10 ± 0.05 – 11.10 ± 0.30 µM | nih.gov |
| Benzimidazole-based thiazole derivatives | BuChE | 0.20 ± 0.050 – 14.20 ± 0.10 µM | nih.gov |
| Benzimidazole derivatives | AChE | 1.01 – 1.19 mM | biointerfaceresearch.com |
| Benzimidazole derivatives | BuChE | 1.1 – 1.87 mM | biointerfaceresearch.com |
| Benzothiazine-thiadiazole hybrids | AChE | 0.025 – 0.027 µM | nih.gov |
Other Relevant Enzyme Targets (e.g., HIV-1 Reverse Transcriptase)
The benzimidazole nucleus has been identified as a privileged structure in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. uctm.edu These compounds act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), causing a conformational change that inhibits its enzymatic activity. uctm.edu
The exploration of benzimidazole derivatives as NNRTIs began with the discovery of 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) as potent inhibitors. uctm.edu Further research led to the development of pyrimidobenzothiazepines, which are conformationally constrained analogs of other known NNRTIs. nih.gov One compound in this series, [[(2-ethoxyethyl)oxy]methyl]-pyrimido[5,4- f]benzo nih.govnih.govthiazepine, demonstrated an IC50 value of 0.64 µM against HIV-1 RT. nih.gov
The inhibitory mechanism of some of these compounds involves preferential inhibition of the RNA-dependent DNA polymerization activity of the reverse transcriptase. nih.gov The binding is non-competitive with respect to the natural substrates, indicating an allosteric mode of action. nih.gov The continuous development of benzimidazole-based compounds highlights their importance as a scaffold for novel and effective HIV-1 RT inhibitors.
Structure Activity Relationship Sar Studies Of 1 2 Thiazepino 4,5 a Benzimidazole Derivatives
Systematic Structural Modifications for Modulating Biological Activities
The exploration of the therapeutic potential of the nih.govnih.govThiazepino[4,5-a]benzimidazole core begins with the systematic synthesis and evaluation of new derivatives. The benzimidazole (B57391) and thiazepine rings offer multiple positions for structural modification, allowing chemists to fine-tune the molecule's properties.
Key modification strategies include:
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzene portion of the benzimidazole nucleus can significantly alter the electronic distribution of the entire ring system. This can impact binding affinity to target proteins and influence metabolic stability.
N-Alkylation/Arylation: The nitrogen atoms within the fused system can be substituted with various alkyl or aryl groups. This can modulate the compound's lipophilicity, which affects its ability to cross cell membranes, and can also introduce new interaction points with a biological target.
Studies on related fused benzimidazole systems, such as benzimidazo[2,1-c] nih.govnih.govthiazinones, have shown that the synthesis of a series of derivatives with varied substituents is a powerful method for discovering potent antiviral agents against viruses like Herpes Simplex Virus 1 (HSV-1). fao.org This approach of creating a library of related compounds is directly applicable to the nih.govnih.govThiazepino[4,5-a]benzimidazole scaffold to explore its full potential against a range of diseases, including viral infections, inflammation, and cancer. nih.gov
Correlation of Substituent Effects with Antiviral Potency
A significant finding in the study of this heterocyclic system is the discovery of a nih.govnih.govThiazepino[4,5-a]benzimidazole derivative with potent antiviral activity against Foot-and-Mouth Disease Virus (FMDV). FMDV is a highly contagious picornavirus that affects cloven-hoofed animals, and the development of effective antiviral drugs is a global priority.
Research has demonstrated that a specific derivative of this scaffold effectively inhibits the replication of Eurasian serotypes of FMDV, including types O, A, C, and Asia 1. However, the same compound showed no significant activity against the South African Territories (SAT) serotypes. This stark difference in efficacy highlights a critical structure-activity relationship, suggesting that the compound's mechanism of action involves a highly specific interaction with a viral component that differs between these serogroups. The data strongly indicate that the binding target is sensitive to subtle structural variations, which are characteristic of different viral serotypes.
| Virus Strain | Serotype | EC₅₀ (µM) | EC₉₀ (µM) |
| FMDV O1/MAN/TUR/69 | O | 15.6 ± 8.6 | 44.2 ± 14.3 |
| FMDV A22/IRQ/24/64 | A | 18.4 ± 8.2 | 41.1 ± 4.3 |
| FMDV A/IRN/11/96 | A | 8.0 ± 1.5 | 28.5 ± 16.7 |
| FMDV C1/Noville/SWI/65 | C | 39.7 ± 27.8 | 58.8 ± 32.9 |
| FMDV Asia1/Shamir/ISR/89 | Asia 1 | 51.4 ± 27.1 | 83.8 ± 39.6 |
| FMDV Asia1/CAM/9/80 | Asia 1 | 26.6 ± 5.8 | 51.2 ± 11.6 |
| FMDV SAT1/ZIM/25/89 | SAT 1 | >100 | >100 |
| FMDV SAT2/ZIM/3/97 | SAT 2 | >100 | >100 |
| FMDV SAT3/ZIM/4/99 | SAT 3 | >100 | >100 |
| SVDV UKG/27/72 | - | >100 | >100 |
| Data sourced from a study on the in vitro replication of FMDV. |
This serotype-specific activity underscores the importance of substituent effects, as even minor changes in the viral protein target can abolish the compound's inhibitory effect. Further studies to identify the precise viral protein targeted by this molecule are essential for designing next-generation inhibitors with broader activity.
Influence of Stereochemistry on Biological Efficacy
The stereochemical configuration of a drug molecule is a critical determinant of its biological activity. The seven-membered thiazepine ring in the nih.govnih.govThiazepino[4,5-a]benzimidazole scaffold is non-planar and can possess one or more chiral centers, particularly when substituted. This means that derivatives can exist as different stereoisomers (enantiomers or diastereomers).
Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral drug. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active or even responsible for undesirable side effects (the distomer).
To date, specific research on the influence of stereochemistry on the biological efficacy of nih.govnih.govThiazepino[4,5-a]benzimidazole derivatives has not been extensively reported. However, based on fundamental principles of medicinal chemistry, it is a crucial area for future investigation. The development of enantioselective synthetic routes to produce pure stereoisomers and the separate evaluation of their biological activities would be a vital step in optimizing the therapeutic profile of this promising scaffold.
Computational Approaches to SAR Derivation
Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to rationalize SAR data and predict the activity of novel compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity.
For benzimidazole-based compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charge, or hydrophobic character is predicted to increase or decrease biological activity. For instance, a CoMFA model for a series of PARP-1 inhibitors based on a benzimidazole carboxamide core yielded a high correlation coefficient (r² = 0.913) and predictive ability (q² = 0.743), indicating a robust and predictive model.
| Compound Class | Target | Model Type | q² (Predictive Power) | r² (Correlation) | Ref |
| Benzimidazole Carboxamides | PARP-1 | CoMFA | 0.743 | 0.913 | |
| Benzimidazole Carboxamides | PARP-1 | CoMSIA | 0.734 | 0.869 | |
| Benzimidazole-based Agonists | FXR | 3D-QSAR | 0.756 | 0.897 |
Applying a similar QSAR approach to a series of antiviral nih.govnih.govThiazepino[4,5-a]benzimidazole derivatives could provide invaluable guidance for designing new analogues with enhanced potency against FMDV and potentially other viruses.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein or nucleic acid). This technique provides a detailed, atom-level view of the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Docking studies on various benzimidazole derivatives have been instrumental in explaining their biological activity. For example, docking of benzimidazole-1,3,4-oxadiazole hybrids into the DNA-Topoisomerase I complex helped to identify the crucial interactions responsible for their anticancer effects. Similarly, docking studies on anti-tubercular 1,4-benzodiazepine-2,5-diones helped to elucidate their binding mechanism with the enoyl acyl carrier protein.
For the antiviral nih.govnih.govThiazepino[4,5-a]benzimidazole derivative active against FMDV, molecular docking could be employed to predict its binding mode within key viral enzymes like the 3C protease or the 3D RNA-dependent RNA polymerase. Such studies would be critical to understanding the molecular basis of its inhibitory action and explaining the observed serotype specificity.
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling identifies this common set of features from a group of active compounds. This model can then be used as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.
For a series of benzimidazole-based farnesoid X receptor (FXR) agonists, a five-feature pharmacophore model (HHHRR) was developed, consisting of three hydrophobic features and two aromatic rings. This model successfully guided the development of a 3D-QSAR with high predictive power.
A similar strategy could be applied to the nih.govnih.govThiazepino[4,5-a]benzimidazole scaffold. By identifying the key pharmacophoric features from the most active antiviral derivatives, a robust model could be built. This model would serve as a powerful tool for the rational design and virtual screening of new compounds, accelerating the discovery of novel and more potent antiviral agents based on this unique heterocyclic system.
Future Research Directions and Translational Potential
Exploration of Advanced Synthetic Methodologies for Analog Development
The synthesis of nih.govnih.govthiazepino[4,5-a]benzimidazole and its analogs is a critical first step in exploring its therapeutic potential. While specific methodologies for this exact scaffold are not extensively documented, established principles in heterocyclic chemistry can be applied and refined. Future research should focus on developing versatile and efficient synthetic routes to a diverse library of analogs.
One promising approach involves the oxidative cyclization of o-cycloaminoanilines or their anilide derivatives. nih.gov The use of reagents like peroxytrifluoroacetic acid has proven effective in creating fused benzimidazole (B57391) structures of varying ring sizes. nih.gov Further investigation into metal-free synthesis conditions, including photochemical, electrochemical, and thermal methods, could offer more sustainable and milder reaction pathways. nih.gov
Additionally, transition-metal-catalyzed reactions, such as palladium-catalyzed reductive cyclization, have been successfully employed to create related benzimidazole-fused thiazocine scaffolds. researchgate.net Adapting these methods for the seven-membered thiazepine ring of the target compound could provide a robust platform for analog synthesis. The synthesis of various thiazepine derivatives has been achieved through intramolecular ring expansion, offering another potential route for creating novel analogs. researchgate.net The development of one-pot synthesis protocols would be particularly advantageous for generating a library of compounds for high-throughput screening. researchgate.net
Integration of Cheminformatics and Artificial Intelligence in Compound Design
Cheminformatics and artificial intelligence (AI) are indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of novel therapeutic agents. For the nih.govnih.govthiazepino[4,5-a]benzimidazole scaffold, these computational approaches can guide the synthesis of analogs with enhanced activity and improved pharmacokinetic profiles.
Molecular docking studies can be employed to predict the binding interactions of designed analogs with specific biological targets. For instance, in the context of its known antiviral activity against Foot-and-Mouth Disease Virus (FMDV), docking simulations could be used to explore interactions with the viral 2C protein, the putative target of a nih.govnih.govthiazepino[4,5-a]benzimidazole derivative. nih.gov This would allow for the rational design of modifications to the core structure to enhance binding affinity and inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of nih.govnih.govthiazepino[4,5-a]benzimidazole analogs with their biological activity. nih.gov These models can identify key molecular descriptors that influence activity, thereby guiding the design of new compounds with a higher probability of success. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess the drug-likeness of virtual compounds early in the design process, helping to prioritize the synthesis of candidates with favorable pharmacokinetic properties. nih.govnih.gov
Further Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems (In Vitro)
Understanding the precise molecular mechanisms by which nih.govnih.govthiazepino[4,5-a]benzimidazole derivatives exert their biological effects is crucial for their further development. Initial studies have indicated that a derivative of this compound inhibits the replication of Eurasian serotypes of FMDV, likely by targeting the non-structural 2C protein. nih.gov However, the exact nature of this interaction and the downstream consequences for viral replication require more detailed investigation.
Future in vitro studies should aim to confirm the direct binding of nih.govnih.govthiazepino[4,5-a]benzimidazole analogs to the FMDV 2C protein. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed for this purpose. Furthermore, cell-based assays using reporter viruses or replicon systems can help to pinpoint the specific stage of the viral life cycle that is inhibited.
Given the broad biological activities associated with the parent benzimidazole scaffold, it is plausible that nih.govnih.govthiazepino[4,5-a]benzimidazole derivatives may have other cellular targets. nih.govchemmethod.com In vitro screening against a panel of kinases, proteases, and other enzymes could uncover novel mechanisms of action and potentially new therapeutic applications.
Investigation of Broader Spectrum Antiviral and Antimicrobial Applications (In Vitro)
The documented antiviral activity of a nih.govnih.govthiazepino[4,5-a]benzimidazole derivative against FMDV suggests that this scaffold may have broader utility against other viruses and microbial pathogens. nih.gov The benzimidazole core is a common feature in many compounds with a wide range of antimicrobial and antiviral properties. nih.govchemmethod.comnih.gov
Future in vitro studies should systematically evaluate a library of nih.govnih.govthiazepino[4,5-a]benzimidazole analogs against a diverse panel of viruses, including other picornaviruses and enveloped viruses. Similarly, the antibacterial and antifungal potential of these compounds should be explored. Standard assays to determine the minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungal strains, would be a critical starting point. chemmethod.combiointerfaceresearch.com For example, some benzimidazole derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and various Candida species. nih.govmdpi.com
The following table outlines the reported antimicrobial activity of some related benzimidazole and thiazepine derivatives, providing a rationale for the investigation of nih.govnih.govthiazepino[4,5-a]benzimidazole in these areas.
| Compound Class | Organism | Activity |
| Benzimidazole-Triazole Hybrids | Bacillus cereus, Staphylococcus aureus | Antibacterial |
| Thiazepine Derivatives | Streptococcus Pneumonia, Staphylococcus Aureus, Escherichia Coli, Pseudomonas Aeruginosa | Antibacterial |
| Alkylbenzimidazoles | Candida species, Aspergillus species | Antifungal |
Development of Novel Analytical Techniques for Compound Quantification and Metabolite Profiling (Excluding Clinical Applications)
Robust analytical methods are essential for the preclinical development of any new chemical entity. For nih.govnih.govthiazepino[4,5-a]benzimidazole and its analogs, the development of sensitive and specific analytical techniques for their quantification in biological matrices and for the identification of their metabolites is a priority for future research.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the quantification of these compounds. researchgate.netnih.govnih.gov Future work should focus on developing and validating HPLC methods with various detection systems, such as UV-Vis or mass spectrometry (MS), to achieve high sensitivity and selectivity. researchgate.netnih.govnih.gov The stability of the compounds in different solvents and biological media should also be assessed using these methods. researchgate.net
Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS), will be crucial for metabolite profiling. Understanding the metabolic fate of nih.govnih.govthiazepino[4,5-a]benzimidazole derivatives in vitro is important for interpreting the results of biological assays and for anticipating potential metabolic liabilities. The National Institute of Standards and Technology (NIST) maintains a mass spectrum for the parent benzimidazole compound, which can serve as a reference point for the fragmentation patterns of more complex derivatives. nist.gov
The table below summarizes some of the analytical techniques that have been applied to related benzimidazole compounds and could be adapted for nih.govnih.govthiazepino[4,5-a]benzimidazole.
| Analytical Technique | Application | Reference Compound(s) |
| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical preparations and biological fluids | Various benzimidazole derivatives, Benzodiazepines |
| Mass Spectrometry (Electron Ionization) | Structural characterization | Benzimidazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
